(3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol
Description
(3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol is a bifunctional aromatic alcohol featuring two distinct substituted phenyl rings. The first ring contains a bromine atom at the meta position (3-bromophenyl), while the second incorporates a fluorine atom at the meta position and a methoxy group at the para position (3-fluoro-4-methoxyphenyl). This combination of electron-withdrawing (Br, F) and electron-donating (OCH₃) substituents imparts unique physicochemical properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c1-18-13-6-5-10(8-12(13)16)14(17)9-3-2-4-11(15)7-9/h2-8,14,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDVYTZTNSOBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Br)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 3-fluoro-4-methoxybenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine and fluorine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)ketone.
Reduction: Formation of (3-Hydroxyphenyl)(3-fluoro-4-methoxyphenyl)methanol.
Substitution: Formation of (3-Aminophenyl)(3-fluoro-4-methoxyphenyl)methanol.
Scientific Research Applications
Organic Synthesis
Friedel-Crafts Reactions
The compound can serve as an intermediate in Friedel-Crafts alkylation reactions. Studies have demonstrated its effectiveness in generating complex aromatic structures through electrophilic aromatic substitution. For instance, the use of aluminum bromide (AlBr3) in the presence of this compound has been shown to yield various diarylcarbinols, which are valuable precursors in organic synthesis .
Table 1: Yield of Diarylcarbinols from Friedel-Crafts Reactions
| Reaction Conditions | Product Yield (%) |
|---|---|
| AlBr3 + (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol | 58 |
| AlBr3 + pyridine | 50 |
Medicinal Chemistry
Anticancer Activity
Recent studies have explored the anticancer properties of derivatives related to (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol. Compounds with similar structural motifs have shown promising results against various cancer cell lines, including colon and breast cancer . The mechanism often involves the modulation of specific protein kinases that play crucial roles in cellular proliferation and survival.
Case Study: Anticancer Activity Evaluation
A focused library of compounds based on this structure was synthesized and evaluated for their cytotoxic effects against HCT-116 colon cancer cells. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents.
Research has also focused on the structure-activity relationships (SAR) of compounds related to (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol. These studies aim to identify how variations in substituents affect biological activity, particularly in anti-inflammatory and antibacterial contexts.
Key Findings from SAR Studies
Compounds with electron-withdrawing groups at specific positions on the aromatic rings demonstrated enhanced activity against neutrophil activation and mycobacterial infections . This insight is critical for the development of targeted therapies.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Functional Differences
- Substituent Effects: The target compound’s dual aromatic rings with Br, F, and OCH₃ substituents enhance its polarity compared to simpler analogs like (3-Bromo-4-methoxyphenyl)methanol. This may improve solubility in polar solvents and influence binding affinity in biological systems . Cyclohexyl (3-bromophenyl)methanol lacks electronegative substituents, increasing hydrophobicity and steric bulk, which could limit its utility in aqueous-phase reactions .
Synthetic Accessibility :
Physicochemical Properties
- Spectroscopic Data :
- NMR signals for analogous compounds show distinct peaks:
- (3-Fluoro-4-methoxyphenyl)methanol: δ 7.15–7.13 (d, J = 11.74 Hz, aromatic H) .
- (3-Bromophenyl)methanol: MS m/z = 142.10 (M⁺) . The target compound’s NMR and MS profiles would likely combine features of both substituents, with split aromatic signals and a molecular ion peak near m/z 315.
- Thermodynamic Stability: Quantum chemical calculations for (3-bromophenyl)(cycloheptyl)methanol reveal optimized geometries and van der Waals surface properties, suggesting that the target compound’s stability can be modeled similarly .
Biological Activity
(3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a methoxy group on the phenyl rings. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol
- Molecular Formula : C14H12BrF O2
- Molecular Weight : 303.15 g/mol
The presence of both bromine and fluorine atoms, along with a methoxy group, contributes to its reactivity and biological properties.
The biological activity of (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby altering their activity.
- Receptor Interaction : It has the potential to interact with various receptors, influencing cellular signaling pathways and leading to diverse biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring methoxy and halogen substituents. For instance, compounds with methoxy groups have shown enhanced antiproliferative activities against various cancer cell lines. In a comparative study, it was found that introducing methoxy groups significantly increased the potency of benzo[b]furan derivatives against cancer cells .
| Compound | Activity | Reference |
|---|---|---|
| 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan | 2–4 times greater potency than unsubstituted | |
| (±)-Carbinoxamine | Antihistamine with anticancer properties |
Antimicrobial Activity
Compounds similar in structure have also been evaluated for their antimicrobial properties. Research indicates that modifications in the structure can enhance antibacterial and antifungal activities. For example, alkaloid derivatives with specific substitutions exhibited significant antimicrobial effects against various strains .
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| 3-(3-hydroxy-4-methoxyphenyl)acrylamide | Higher activity than other derivatives | |
| 4-chlorophenyl derivatives | Broad-spectrum activity |
Case Studies
- Enzyme Inhibition Studies : A study demonstrated that similar compounds could inhibit tubulin polymerization, a crucial process in cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Cell Line Evaluations : In vitro studies using breast cancer cell lines (MDA-MB-231) showed that certain derivatives could induce morphological changes and enhance caspase-3 activity, confirming their potential as apoptosis-inducing agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
